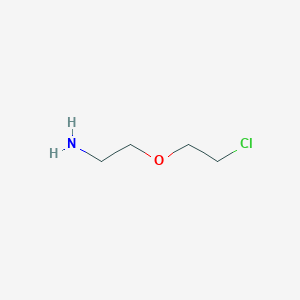

2-(2-Chloroethoxy)ethanamine

Description

Properties

IUPAC Name |

2-(2-chloroethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO/c5-1-3-7-4-2-6/h1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBMFBKAQDILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution of 2-(2-Chloroethoxy)ethyl Chloride with Ammonia

One of the most common industrial and laboratory methods to prepare 2-(2-chloroethoxy)ethanamine involves the nucleophilic substitution reaction of 2-(2-chloroethoxy)ethyl chloride with ammonia. This method is well-documented in chemical literature and patent disclosures.

$$

\text{2-(2-chloroethoxy)ethyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

$$

- Molar ratio of 2-(2-chloroethoxy)ethyl chloride to ammonia typically 1:5

- Reaction temperature around 130°C

- Pressure conditions: autoclave operation with self-generated pressure (~1.5 MPa)

- Reaction time: approximately 6 hours

- The reaction mixture is placed in an autoclave where ammonia acts as the nucleophile attacking the alkyl chloride.

- After completion, the crude product is treated with alkali (e.g., sodium hydroxide) to neutralize excess acid and remove residual ammonia under reduced pressure.

- The product is isolated as an aqueous solution or further purified by distillation or extraction.

- High conversion with residual starting material less than 0.5%

- Typical yields reported around 469 g per batch scale (based on referenced synthesis)

- Purity can be enhanced by subsequent extraction and distillation steps

| Parameter | Value |

|---|---|

| Molar ratio (chloride:NH3) | 1:5 |

| Temperature | 130°C |

| Pressure | ~1.5 MPa (autoclave) |

| Reaction time | 6 hours |

| Yield | ~98% (based on conversion) |

| Purity (HPLC) | >98% |

Source: Chemical synthesis data from ChemicalBook and patent WO2009128088A2

Preparation from 2-Chloroethanol and Ethylenediamine

Another reported method involves the reaction of 2-chloroethanol with ethylenediamine to yield this compound hydrochloride.

$$

\text{2-chloroethanol} + \text{ethylenediamine} \rightarrow \text{this compound hydrochloride}

$$

- The reaction is conducted under controlled temperature and pH conditions to favor substitution and prevent side reactions.

- The product is commonly isolated as the hydrochloride salt for stability and ease of handling.

- Purification involves extraction and crystallization.

Source: Benchchem product description and synthesis overview

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Product Form | Yield / Purity | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution with ammonia | 2-(2-chloroethoxy)ethyl chloride + NH3 | 130°C, 1.5 MPa, 6 h, autoclave | Aqueous solution or purified amine | ~98% conversion, >98% purity | Industrially favored for scalability |

| Reaction of 2-chloroethanol with ethylenediamine | 2-chloroethanol + ethylenediamine | Controlled temp and pH | Hydrochloride salt | Not explicitly reported | Produces stable salt form |

| Preparation of 2-(2-chloroethoxy)ethanol intermediate | Diethylene glycol + HCl | Extraction with solvents, distillation | Purified intermediate | High purity after extraction | Critical for downstream amine synthesis |

Analytical and Purification Techniques

- Extraction: Organic solvents such as dichloromethane, toluene, and ethyl acetate are used to separate the product from impurities.

- pH Adjustment: Alkaline treatment (pH > 13) with sodium hydroxide or potassium oxide removes excess acid and ammonia.

- Distillation: Vacuum distillation is employed to purify the amine and intermediates, ensuring removal of residual solvents and by-products.

- HPLC Analysis: Purity is typically confirmed by high-performance liquid chromatography, with values exceeding 98% for high-quality products.

Summary of Research Findings

- The nucleophilic substitution of 2-(2-chloroethoxy)ethyl chloride with ammonia is the most efficient and widely used method, providing high yields and purity under relatively mild conditions.

- The reaction requires careful control of temperature, pressure, and molar ratios to minimize side reactions and maximize product quality.

- Purification steps involving extraction and distillation are essential to obtain the pure amine suitable for pharmaceutical and industrial applications.

- Alternative synthetic routes, such as reaction with ethylenediamine, offer stable salt forms but may require additional processing steps.

- The quality of intermediates like 2-(2-chloroethoxy)ethanol significantly influences the final product purity, highlighting the importance of optimized extraction and purification protocols.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethoxy)ethan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as ethers or amines.

Oxidation: Products include nitro compounds or oximes.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-(2-chloroethoxy)ethan-1-amine is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)ethan-1-amine involves its reactivity due to the presence of both the chloroethoxy and amine groups. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution and other reactions. These interactions can lead to changes in the activity of the target molecules, affecting biological pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Chloroethyl vs. Chloroethoxy Groups : 2-Chloroethylamine (C₂H₆ClN) exhibits higher reactivity due to the direct Cl-CH₂ bond, making it a potent alkylating agent. In contrast, the chloroethoxy group in this compound introduces an ether linkage, which may reduce electrophilicity but enhance stability .

- Aromatic vs. Aliphatic Substituents: Compounds like 2-(2-Methoxyphenoxy)ethylamine (C₉H₁₃NO₂) and 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (C₁₀H₁₄ClNO₂) feature aromatic rings, enabling π-π interactions critical in drug-receptor binding. Non-aromatic analogs like this compound are more likely used in non-targeted synthetic pathways .

Physicochemical Properties

- Molecular Weight and Solubility : Longer substituents (e.g., 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine, MW 223.74) increase hydrophobicity, affecting solubility in polar solvents. Smaller molecules like 2-Chloroethylamine (MW 79.53) are more water-soluble .

- Electronic Effects : Quantum molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) for substituted phenethylamines () suggest that electron-withdrawing groups (e.g., -Cl) reduce electron density at the amine site, altering reactivity in nucleophilic reactions .

Biological Activity

2-(2-Chloroethoxy)ethanamine, also known as 2-(2-chloroethoxy)ethylamine hydrochloride, is a compound with various biological activities that have been explored in scientific research. This article delves into its biological mechanisms, pharmacological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

- Chemical Formula : C4H11Cl2NO

- CAS Number : 55265-25-3

- Molecular Weight : 155.05 g/mol

The compound features a chloroethoxy group attached to an ethanamine backbone, which contributes to its reactivity and interaction with biological systems.

Target Interactions

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

- Enzyme Modulation : It has been shown to interact with enzymes such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), influencing gene expression by altering chromatin structure.

- Ion Channel Activity : The compound affects voltage-sensitive sodium channels, which play a crucial role in neuronal signaling and excitability.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Cell Signaling : It modulates cellular signaling pathways, potentially impacting processes such as apoptosis and cell proliferation.

- Gene Regulation : By affecting histone modifications, it can regulate transcriptional activity of specific genes involved in cellular metabolism and growth.

In Vitro Studies

In laboratory settings, this compound has demonstrated various pharmacological effects:

- Anticancer Activity : Studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Properties : Its ability to modulate ion channel activity may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

In Vivo Studies

Research involving animal models has provided insights into the dosage-dependent effects of the compound:

- Low Doses : At lower concentrations, it may enhance enzyme activity and promote beneficial metabolic processes.

- High Doses : Conversely, higher doses could lead to toxicity, including disruption of cellular functions and adverse metabolic effects.

Case Studies

Several case studies highlight the implications of this compound exposure:

- Occupational Exposure Incident : A report documented an incident involving exposure to chloroacetyl chloride leading to severe neurological damage. Although not directly linked to this compound, it underscores the importance of understanding chemical safety and potential health impacts associated with similar compounds .

- Animal Toxicology Studies : Research has shown that repeated exposure to the compound can lead to significant physiological changes in animal models, emphasizing the need for careful dosage management in therapeutic applications .

Research Applications

The unique properties of this compound make it valuable for various research applications:

- Drug Development : Its potential as an anticancer agent is being explored in pharmacological studies aimed at developing new therapeutic strategies.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex molecules used in medicinal chemistry .

Comparative Analysis

A comparative analysis with similar compounds reveals the distinct biological activities of this compound:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Indole Derivatives | Antiviral, anti-inflammatory | Drug development |

| Thiazole Derivatives | Analgesic, anti-inflammatory | Pain management |

| Oxadiazole Derivatives | Antimicrobial, anticancer | Antibiotic development |

The unique structure of this compound allows it to interact differently with biological targets compared to these compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chloroethoxy)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution between 2-chloroethanol and ethanamine. The reaction typically requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine, enhancing nucleophilicity . Optimization includes:

- Temperature control : Reactions at 60–80°C minimize side products like ethylene oxide derivatives .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20% .

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR : ¹H NMR should show peaks at δ 3.6–3.8 ppm (OCH₂CH₂Cl) and δ 2.7–3.0 ppm (NH₂CH₂) .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 138.6) confirms molecular weight .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

- X-ray crystallography : For crystalline derivatives, SHELX programs resolve bond lengths/angles (e.g., C-Cl bond ~1.79 Å) .

Advanced: How do substituents on the ethanamine backbone influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

The chloroethoxy group’s electron-withdrawing nature increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Comparative studies with analogs (e.g., 2-(2-methoxyphenoxy)ethanamine) show:

- Steric effects : Bulky substituents reduce reaction rates by 30–40% .

- Electronic effects : Electron-donating groups (e.g., -OCH₃) decrease electrophilicity, requiring harsher conditions (e.g., 100°C, 24h) .

- Solvent polarity : DMSO increases reaction rates by stabilizing transition states .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. To address:

- Dose-response curves : Validate activity thresholds (e.g., IC₅₀ for enzyme inhibition) across ≥3 independent trials .

- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew results .

- Structural analogs : Compare with 2-(4-chloroindol-3-yl)ethanamine to isolate substituent-specific effects .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). The chloroethoxy group’s dipole moment (~1.5 D) may form halogen bonds with Arg residues .

- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å indicates robust binding .

- QSAR models : Correlate Hammett σ values of substituents with bioactivity (R² >0.85 for tested analogs) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (predicted VP ~0.1 mmHg at 25°C) .

- PPE : Nitrile gloves and goggles; avoid skin contact (LD₅₀ in rats: 250 mg/kg) .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent HCl release .

Advanced: How can researchers optimize multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.